molecular formula C19H35F3O B10823102 (E,2R)-1,1,1-trifluorononadec-10-en-2-ol

(E,2R)-1,1,1-trifluorononadec-10-en-2-ol

Cat. No.: B10823102
M. Wt: 336.5 g/mol
InChI Key: ZYGTVPPVHAUBNX-QZEKMECESA-N
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Description

(E,2R)-1,1,1-trifluorononadec-10-en-2-ol is an organic compound characterized by the presence of a trifluoromethyl group, a long carbon chain, and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of alkenes, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from -20°C to room temperature.

Industrial Production Methods

Industrial production of (E,2R)-1,1,1-trifluorononadec-10-en-2-ol may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(E,2R)-1,1,1-trifluorononadec-10-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles such as sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 1,1,1-trifluorononadec-10-en-2-one.

    Reduction: Formation of 1,1,1-trifluorononadecane.

    Substitution: Formation of 1,1,1-trifluorononadec-10-en-2-azide.

Scientific Research Applications

(E,2R)-1,1,1-trifluorononadec-10-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which (E,2R)-1,1,1-trifluorononadec-10-en-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-trifluorononadec-10-en-2-one: Similar structure but with a ketone functional group instead of an alcohol.

    1,1,1-trifluorononadecane: Lacks the double bond and alcohol group, making it more hydrophobic.

    1,1,1-trifluorononadec-10-en-2-azide: Contains an azide group, which can be used for further chemical modifications.

Uniqueness

(E,2R)-1,1,1-trifluorononadec-10-en-2-ol is unique due to the combination of its trifluoromethyl group, long carbon chain, and alcohol functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H35F3O

Molecular Weight

336.5 g/mol

IUPAC Name

(E,2R)-1,1,1-trifluorononadec-10-en-2-ol

InChI

InChI=1S/C19H35F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10,18,23H,2-8,11-17H2,1H3/b10-9+/t18-/m1/s1

InChI Key

ZYGTVPPVHAUBNX-QZEKMECESA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCC[C@H](C(F)(F)F)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(C(F)(F)F)O

Origin of Product

United States

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